molecular formula C15H12N2O6 B12918549 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid

2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid

Cat. No.: B12918549
M. Wt: 316.26 g/mol
InChI Key: AASZYQQFJGBXPN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrofuran moiety in the structure imparts significant antimicrobial properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Nitric acid, acetic anhydride, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted vinyl derivatives.

Scientific Research Applications

Mechanism of Action

The antimicrobial activity of 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is primarily due to the presence of the nitrofuran moiety, which targets bacterial enzymes and disrupts their normal function. The compound interferes with the bacterial DNA synthesis and repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is unique due to its specific structure, which combines the antimicrobial properties of the nitrofuran moiety with the versatility of the vinyl and benzamido groups

Properties

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

2-[[2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]acetic acid

InChI

InChI=1S/C15H12N2O6/c18-14(19)9-16-15(20)12-4-2-1-3-10(12)5-6-11-7-8-13(23-11)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19)/b6-5+

InChI Key

AASZYQQFJGBXPN-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O

Origin of Product

United States

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